molecular formula C24H27NO5 B2985932 (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869078-01-3

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2985932
CAS No.: 869078-01-3
M. Wt: 409.482
InChI Key: HUCXPTHXJYNIBP-XKZIYDEJSA-N
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Description

(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a 3,4-dimethoxy-substituted benzylidene group at position 2 and a 4-methylpiperidinylmethyl substituent at position 7. Its synthesis typically involves condensation reactions between substituted benzaldehydes and benzofuran-3(2H)-one precursors, followed by functionalization at the 7-position .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-18-19(26)6-5-17-23(27)22(30-24(17)18)13-16-4-7-20(28-2)21(12-16)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXPTHXJYNIBP-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Dimethoxybenzylidene Group: This step involves the condensation of 3,4-dimethoxybenzaldehyde with the benzofuran derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzylidene linkage.

    Attachment of the Piperidinylmethyl Group: The final step involves the alkylation of the benzofuran derivative with 4-methylpiperidine. This can be achieved using a suitable alkylating agent such as methyl iodide or methyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene double bond or the carbonyl group, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its structural features make it a candidate for binding to active sites of enzymes, thereby modulating their activity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable lead compound for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Methoxy vs. Hydroxy Groups

  • Melting Point: 218.9–219.6°C; Yield: 93.5%. Molecular Weight: 297.08 g/mol.
  • (Z)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (6x) :

    • Substituents: 4-Hydroxy-3-methoxybenzylidene at position 2.
    • Melting Point: 261.2–262.1°C; Yield: 25.7%.
    • Molecular Weight: 283.06 g/mol.
    • Key Insight : The hydroxyl group introduces hydrogen-bonding capacity, which may enhance target binding but reduce bioavailability .

Chlorinated Benzodioxin Analogs

  • (2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one: Substituents: Chlorinated benzodioxin at position 2; 4-methylpiperidinylmethyl at position 7. Molecular Weight: 441.9 g/mol (vs. 441.9 for the target compound).

Substituent Variations at Position 7

Piperidine/Piperazine Derivatives

  • (Z)-2-(2,3-Dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one :

    • Substituents: 2-Methylpiperidinylmethyl at position 7.
    • Key Insight : The 2-methylpiperidine group introduces conformational flexibility, which may affect binding kinetics compared to the 4-methylpiperidine analog .
  • (Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methylbenzylidene)benzofuran-3(2H)-one :

    • Substituents: 4-(2-Hydroxyethyl)piperazinylmethyl at position 7.
    • Key Insight : The hydroxyethyl group enhances solubility, addressing a common limitation of piperidine derivatives .

Antiviral Potential

  • (Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one (CID: 1804018) :

    • Substituents: 2,5-Dimethoxybenzylidene and oxoethoxy groups.
    • Activity : Demonstrated stability in binding to Marburg virus nucleoprotein (NP) with a free energy of −44.3 kcal/mol and 8.74% PC3 in molecular dynamics simulations.
    • Key Insight : Methoxy groups at positions 2 and 5 optimize hydrophobic interactions with viral targets .
  • Target Compound :

    • Predicted to exhibit similar antiviral activity due to its 3,4-dimethoxybenzylidene group, though the 4-methylpiperidinylmethyl substituent may improve blood-brain barrier penetration .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Benzylidene Substituents Position 7 Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 3,4-Dimethoxy 4-Methylpiperidinylmethyl N/A N/A 441.9
6w 3,4-Dimethoxy None 218.9–219.6 93.5 297.08
6x 4-Hydroxy-3-methoxy None 261.2–262.1 25.7 283.06
CID: 1804018 2,5-Dimethoxy 2-(4-Methoxyphenyl)-2-oxoethoxy N/A N/A 422.41

Biological Activity

The compound (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and analgesic effects. This article explores the biological activity of this specific compound, detailing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

Benzofuran derivatives often exert their biological effects through multiple mechanisms:

  • Antioxidant Activity : Many benzofurans demonstrate significant antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Cytotoxic Effects : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Cytotoxicity Assays

Research indicates that benzofuran derivatives can significantly inhibit the proliferation of various cancer cell lines. For example, in vitro studies have shown that compounds similar to this compound exhibit cytotoxicity against:

Cell LineIC50 (µM)
A549 (Lung)6.26 ± 0.33
HCC827 (Lung)6.48 ± 0.11
NCI-H358 (Lung)20.46 ± 8.63

These results suggest a strong potential for anticancer applications.

Apoptosis Induction

The compound has been observed to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death:

Time (h)Caspase 3 Activity (% increase)Caspase 7 Activity (% increase)
122627
48231-

This data indicates that prolonged exposure significantly enhances apoptotic activity.

Anti-inflammatory Effects

In animal models, benzofuran derivatives have shown a marked reduction in inflammatory markers:

  • TNF-α : Reduced by up to 93.8%
  • IL-1 : Reduced by 98%

These findings highlight the compound's potential in treating chronic inflammatory conditions.

Case Studies

Several studies have investigated the biological activities of related benzofuran compounds:

  • Study on Anticancer Activity : A study demonstrated that benzofuran derivatives could inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell migration.
  • Research on Antinociceptive Properties : In pain models, compounds structurally similar to this compound exhibited potent antinociceptive effects comparable to morphine.

Q & A

Q. How can researchers optimize the synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one?

Methodological Answer:

  • Reaction Design : Adapt multi-step protocols from analogous benzofuranone syntheses. For example, use Claisen-Schmidt condensation to form the benzylidene moiety, followed by functionalization of the piperidinylmethyl group via nucleophilic substitution. Monitor intermediates via TLC and adjust reaction times (e.g., 6–24 hours) based on substituent reactivity .
  • Catalyst Selection : Optimize yields using acid/base catalysts (e.g., acetic acid for cyclization or KOH for condensation). Evidence from similar compounds shows that 10–20 mol% catalyst loading improves efficiency .
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF or DMSO) for steps requiring high solubility of intermediates, and switch to ethanol/water mixtures for crystallization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy : Combine 1^1H/13^{13}C NMR to verify the Z-configuration (olefinic proton at δ 7.2–7.5 ppm) and substitution patterns. FT-IR confirms carbonyl (C=O) stretches at ~1680 cm1^{-1} and hydroxyl groups at ~3400 cm1^{-1} .
  • Chromatography : Use reverse-phase HPLC with a C18 column and mobile phases like methanol:buffer (65:35, pH 4.6–6.5) to assess purity (>98%). Adjust buffer composition (e.g., sodium acetate/sodium octanesulfonate) to resolve polar impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ and fragments, ensuring no side products (e.g., E-isomers or demethylated analogs) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays : Prioritize targets based on structural analogs (e.g., benzofuranones with anti-inflammatory or kinase-inhibitory activity). Use cell viability assays (MTT) and enzyme inhibition assays (e.g., COX-2 or PI3K) at concentrations of 1–100 µM .
  • Control Compounds : Include structurally related molecules (e.g., 6-hydroxybenzofuranones) to benchmark activity. Adjust assay buffers to account for solubility limitations (e.g., 0.1% DMSO) .

Advanced Research Questions

Q. How can researchers ensure stereochemical control during synthesis to maintain the Z-configuration?

Methodological Answer:

  • Stereoselective Condensation : Use bulky bases (e.g., LDA) to favor Z-isomer formation via kinetic control. Monitor reaction progress via 1^1H NMR to detect E/Z ratios early .
  • Crystallography : Confirm configuration via single-crystal X-ray diffraction. For example, intermolecular hydrogen bonding between the hydroxy group and carbonyl oxygen stabilizes the Z-form .
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers if racemization occurs during functionalization .

Q. How should contradictions in biological activity data between batches be resolved?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS to identify trace impurities (e.g., oxidation byproducts or residual solvents). Pharmacopeial methods (e.g., USP) recommend <0.1% for critical impurities .
  • Bioassay Replication : Repeat assays with rigorously purified batches (e.g., via preparative HPLC) and compare dose-response curves. Statistical tools (e.g., ANOVA) can identify batch-dependent variability .

Q. What strategies address poor aqueous solubility during in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters at the hydroxy position) to enhance solubility. Evidence from similar benzofuranones shows a 10-fold increase in solubility with prodrug derivatization .
  • Nanoparticle Formulation : Use PLGA-based nanoparticles (100–200 nm) to encapsulate the compound. Optimize loading efficiency (>80%) via solvent evaporation and characterize release kinetics in PBS .

Q. How can researchers elucidate the metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I metabolites (e.g., demethylation at 3,4-dimethoxy groups) via UPLC-QTOF. Include NADPH-regenerating systems for CYP450 activity .
  • Stable Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic products in mass spectrometry. Compare fragmentation patterns with unlabeled controls .

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